3-Bromo-4-n-heptyloxybenzoic acid

Description

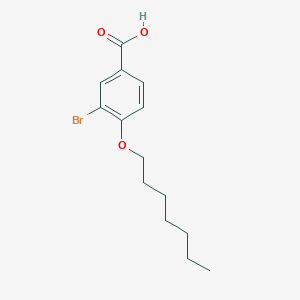

3-Bromo-4-n-heptyloxybenzoic acid is a substituted benzoic acid derivative characterized by a bromine atom at the 3-position and a heptyloxy group (–O–C₇H₁₅) at the 4-position of the aromatic ring. The compound likely exhibits low aqueous solubility due to the long alkyl chain, favoring organic solvents, and may serve as an intermediate in synthesizing liquid crystals or surfactants.

Properties

Molecular Formula |

C14H19BrO3 |

|---|---|

Molecular Weight |

315.20 g/mol |

IUPAC Name |

3-bromo-4-heptoxybenzoic acid |

InChI |

InChI=1S/C14H19BrO3/c1-2-3-4-5-6-9-18-13-8-7-11(14(16)17)10-12(13)15/h7-8,10H,2-6,9H2,1H3,(H,16,17) |

InChI Key |

OKJBADUDDQPCLG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCOC1=C(C=C(C=C1)C(=O)O)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-Bromo-4-n-heptyloxybenzoic acid with structurally related benzoic acid derivatives, emphasizing substituent effects on key properties:

*Note: Molecular formula and weight for this compound are estimated based on analogs.

Structural and Functional Group Analysis

- Alkyloxy Substituents: Increasing alkyl chain length (methoxy → hexyloxy → heptyloxy) reduces polarity and solubility in water. For example, 3-bromo-4-methoxybenzoic acid (MW 230.04 g/mol) dissolves in methanol/water mixtures , whereas hexyloxy derivatives require non-polar solvents .

- Hydroxy vs. Alkyloxy : Replacing the heptyloxy group with –OH (as in 3-bromo-4-hydroxybenzoic acid) drastically increases acidity and hydrogen-bonding capacity, making it suitable for coordination chemistry .

- Electron-Withdrawing Groups : The sulfonyl group in 3-bromo-4-(methylsulfonyl)benzoic acid enhances electrophilicity at the aromatic ring, facilitating nucleophilic substitution reactions in drug synthesis .

Thermal and Solubility Trends

- Longer alkyl chains (heptyloxy) likely lower melting points compared to methoxy or hydroxy analogs, aligning with trends in homologous series.

- Sulfonyl-containing derivatives exhibit higher thermal stability due to strong C–S and S=O bonds .

Research Implications and Gaps

While the provided evidence highlights critical substituent effects, direct experimental data for this compound (e.g., melting point, solubility, spectroscopic profiles) remains scarce. Further studies could explore:

Its role in liquid crystal formulations, leveraging the heptyloxy chain’s mesogenic properties.

Comparative reactivity in esterification or cross-coupling reactions against shorter-chain analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.